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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals resolve issues

related to low yield in cDNA synthesis reactions.

Troubleshooting Guide
Q1: Why is my cDNA yield low or undetectable?
Low or undetectable cDNA yield is a common issue that can be attributed to several factors,

ranging from the quality of the starting RNA to the specifics of the reverse transcription

reaction. Below is a systematic guide to help you identify and resolve the root cause of the

problem.

Potential Cause 1: Poor RNA Quality

The quality of your template RNA is the most critical factor for successful cDNA synthesis. Both

the integrity and purity of the RNA can significantly impact the efficiency of the reverse

transcription reaction.[1][2][3]

RNA Degradation: RNA is highly susceptible to degradation by RNases.[2][4] Degraded RNA

will result in truncated cDNA transcripts and an underrepresentation of the 5' ends of genes.

[5]

Solution:
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Assess RNA integrity by running an aliquot of your RNA sample on a denaturing

agarose gel or using a microfluidics-based system. Intact total RNA will show two

distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotic samples), with the

28S band being approximately twice as intense as the 18S band.[3][6]

Always work in an RNase-free environment. Use RNase-free tubes and tips, and wear

gloves.[1]

Start your cDNA synthesis immediately after RNA extraction if possible.[7]

RNA Purity: Contaminants from the RNA extraction process can inhibit reverse transcriptase

activity.[1] Common inhibitors include salts (e.g., guanidinium salts), phenol, ethanol, and

polysaccharides.[8][9]

Solution:

Assess RNA purity using a spectrophotometer. The A260/280 ratio should be around

2.0, and the A260/230 ratio should be between 2.0 and 2.2 for pure RNA.[10][11]

If the A260/280 ratio is low, it may indicate protein or phenol contamination.[10] Re-

purify the RNA using a column-based method or perform a phenol/chloroform extraction

followed by ethanol precipitation.

A low A260/230 ratio suggests contamination with salts or other organic compounds.[9]

[10] Re-precipitating the RNA with ethanol can help remove these contaminants.

Potential Cause 2: Presence of Genomic DNA (gDNA)

Contaminating gDNA can be amplified during downstream applications like qPCR, leading to

an overestimation of gene expression levels.[2] While not directly causing low cDNA yield, its

presence can lead to inaccurate results and confound troubleshooting efforts.

Solution:

Treat your RNA sample with DNase I to remove any contaminating gDNA.[2][7] This can

be done either "on-column" during the RNA purification process or "in-solution" after RNA

elution.[8]
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Potential Cause 3: Suboptimal Reverse Transcription Reaction Conditions

The efficiency of the reverse transcriptase enzyme is dependent on the reaction conditions.

Incorrect Priming Strategy: The choice of primers for reverse transcription is crucial and

depends on the downstream application and the type of RNA being transcribed.[12]

Solution:

Oligo(dT) primers are specific for the poly(A) tail of eukaryotic mRNAs. They are a good

choice for analyzing gene expression of protein-coding genes.[12]

Random hexamers anneal randomly to all RNA molecules, including rRNA and other

non-polyadenylated RNAs. This provides more uniform representation of the entire

transcriptome.[12]

Gene-specific primers are used to reverse transcribe a specific RNA of interest.[12]

Consider using a mix of oligo(dT) and random primers for a more comprehensive

representation of the transcriptome.[5]

Inactive or Inhibited Reverse Transcriptase: The reverse transcriptase enzyme may be

inactive or inhibited.

Solution:

Ensure the enzyme has been stored correctly at -20°C.

Use a reverse transcriptase that is known to be robust and less sensitive to inhibitors.

[13]

Increase the amount of enzyme in the reaction.

Suboptimal Reaction Temperature: RNA secondary structures can hinder the progression of

the reverse transcriptase.[1]

Solution:
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Increase the reaction temperature. Many modern reverse transcriptases are

thermostable and can be used at temperatures up to 55°C or higher, which helps to

denature secondary structures.[1][13]

Potential Cause 4: Issues with Other Reaction Components

Degraded dNTPs: Repeated freeze-thaw cycles can degrade dNTPs.

Solution: Aliquot dNTPs into smaller volumes to minimize freeze-thawing.

Presence of RNase Inhibitors: While intended to protect RNA, some components of the

reaction mixture could be inhibitory if at incorrect concentrations.

Solution: Ensure all components are at their recommended final concentrations.
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Caption: Troubleshooting workflow for low cDNA yield.

Frequently Asked Questions (FAQs)
Q2: What are the ideal A260/280 and A260/230 ratios for RNA?
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For pure RNA, the ideal A260/280 ratio is ~2.0.[11] A lower ratio may indicate contamination

with protein or phenol.[10] The ideal A260/230 ratio is between 2.0 and 2.2.[11] A lower ratio

can indicate contamination with guanidinium thiocyanate, which is a potent inhibitor of reverse

transcriptase.[9]

Q3: How does gDNA contamination affect my cDNA synthesis and downstream applications?

Genomic DNA contamination can lead to false-positive results in downstream applications like

qPCR because the primers may also amplify the gDNA sequence.[2] This can result in an

inaccurate overestimation of gene expression.

Q4: When should I use oligo(dT) primers versus random hexamers?

The choice of primer depends on your research goals.[12]

Oligo(dT) primers are ideal for studying eukaryotic mRNA as they anneal to the poly(A) tail.

[12]

Random hexamers are suitable for transcribing all RNA types, including those without a

poly(A) tail like prokaryotic RNA, non-coding RNA, and degraded RNA.[12] They also

provide a more uniform coverage of the transcript.[5]

Q5: Can I store my RNA, and if so, how?

For short-term storage, RNA can be stored at -20°C. For long-term storage, it is recommended

to store RNA at -80°C in an RNase-free buffer or precipitated under ethanol. Repeated freeze-

thaw cycles should be avoided as they can lead to RNA degradation.

Q6: What is the role of each component in a cDNA synthesis reaction?

RNA template: The source material for generating cDNA.[14]

Reverse Transcriptase: The enzyme that synthesizes a DNA strand from an RNA template.

[14]

Primers: Short nucleic acid sequences that provide a starting point for the reverse

transcriptase to begin synthesis.[14]
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dNTPs: The building blocks (A, T, C, G) that are incorporated into the newly synthesized

DNA strand.[14]

Reaction Buffer: Maintains the optimal pH and salt conditions for the reverse transcriptase.

[14]

DTT (Dithiothreitol): A reducing agent that helps to maintain the activity of the reverse

transcriptase.[14]

RNase Inhibitor: Protects the RNA template from degradation by contaminating RNases.[14]

Data Presentation
Table 1: Impact of RNA Purity on Relative cDNA Yield

Sample A260/280 Ratio A260/230 Ratio
Relative cDNA
Yield (%)

1 2.05 2.10 100

2 1.75 2.05 75

3 2.00 1.50 50

4 1.60 1.40 30

This table presents hypothetical data to illustrate the trend of decreasing cDNA yield with lower

RNA purity ratios.

Table 2: Effect of Common Inhibitors on cDNA Synthesis
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Inhibitor Concentration Relative cDNA Yield (%)

Guanidinium Thiocyanate 0 mM 100

1 mM 60

5 mM 15

Ethanol 0% 100

5% 70

10% 40

Phenol 0% 100

0.1% 55

0.5% 20

This table presents hypothetical data to illustrate the inhibitory effect of common contaminants

on the cDNA synthesis reaction.

Experimental Protocols
Protocol 1: Assessment of RNA Quality
1.1 Spectrophotometric Analysis

Blank the spectrophotometer with the same RNase-free buffer used to elute your RNA.

Pipette 1-2 µL of your RNA sample onto the pedestal.

Measure the absorbance at 230 nm, 260 nm, and 280 nm.

Calculate the A260/280 and A260/230 ratios to assess purity.[10]

The concentration of RNA (µg/mL) can be calculated as: A260 * dilution factor * 40.

1.2 Denaturing Agarose Gel Electrophoresis

Prepare a 1-1.5% denaturing agarose gel containing formaldehyde.
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Mix 1-2 µg of your RNA sample with an equal volume of denaturing loading buffer.

Heat the RNA-loading buffer mix at 65°C for 10 minutes, then immediately place on ice.

Load the samples onto the gel and run at 5-7 V/cm.

Stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide or SYBR Green)

and visualize under UV light.

For intact eukaryotic total RNA, you should observe sharp 28S and 18S rRNA bands, with

the 28S band being about twice as intense as the 18S band.[3][6]

Protocol 2: DNase I Treatment of RNA (In-solution)
In an RNase-free tube, combine the following:

RNA sample (up to 10 µg)

1 µL DNase I, RNase-free (2 units/µL)

1 µL 10X DNase I Reaction Buffer

Nuclease-free water to a final volume of 10 µL

Mix gently and incubate at 37°C for 10 minutes.[12]

To inactivate the DNase I, add 1 µL of 50 mM EDTA and heat at 75°C for 10 minutes.[12]

The RNA is now ready for use in downstream applications.

Protocol 3: Standard cDNA Synthesis Reaction
This protocol is a general guideline and may need to be optimized based on the specific

reverse transcriptase and primers used.

Primer Annealing:

In a sterile, nuclease-free tube, combine:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.jove.com/v/1470/rna-isolation-from-embryonic-zebrafish-cdna-synthesis-for-gene
https://www.youtube.com/watch?v=rgrLFI-K3bY
https://www.neb.com/en-us/protocols/0001/01/01/a-typical-dnase-i-reaction-protocol-m0303
https://www.neb.com/en-us/protocols/0001/01/01/a-typical-dnase-i-reaction-protocol-m0303
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2769416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Total RNA (10 ng to 5 µg)

1 µL of oligo(dT) primer (50 µM) or 1 µL of random hexamers (50 ng/µL)

1 µL of 10 mM dNTP mix

Nuclease-free water to a final volume of 13 µL

Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.[15]

Reverse Transcription:

Prepare a master mix by combining the following for each reaction:

4 µL of 5X First-Strand Buffer

1 µL of 0.1 M DTT

1 µL of RNase Inhibitor (40 units/µL)

Add 6 µL of the master mix to the annealed primer/RNA mixture.

Add 1 µL of reverse transcriptase (200 units/µL).

Incubate the reaction at 50°C for 60 minutes.

Inactivate the enzyme by heating at 85°C for 5 minutes.

The resulting cDNA is now ready for use in downstream applications or can be stored at

-20°C.
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Caption: A typical workflow for first-strand cDNA synthesis.
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Caption: The impact of RNA quality on cDNA synthesis efficiency and yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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